Reaction of thiouracil derivatives with electrophiles: This method involves alkylation or acylation of the sulfur atom in thiouracil derivatives. For example, 1-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyltetrahydrofuran-2-yl)-2-propylsulfanyl-1H-pyrimidin-4-one was synthesized by alkylating 2-thio-1-(2',3',5'-tri-O-benzoyl-D-ribofuranosyl)-3H-pyrimidine-2,4-dione with 1-iodopropane [].
Cyclization reactions: These methods involve forming the pyrimidine ring from acyclic precursors. For instance, 2-ethanoxy-naphtha[1′,2′:5,6]pyrano[2,3-d]pyrimidin-4(3H)-one was synthesized via a multi-step cyclization process involving Knoevenagl-Cope condensation, aza-Wittig reaction, and subsequent ring closure [].
Substitution reactions: These methods involve replacing a leaving group on the pyrimidine ring with a desired substituent. For instance, a series of 2-amino pyrimidines were synthesized by reacting ketene dimethyl thio-acetals with guanidinium nitrate, likely involving nucleophilic substitution on the pyrimidine ring [].
Alkylation and acylation: The nitrogen atoms in the pyrimidine ring can act as nucleophiles, allowing for alkylation or acylation reactions with appropriate electrophiles. For example, compounds 2a-c, 3a-c, and 4a-c were synthesized by alkylating the sulfur atom in a pyrimidin-4(3H)-one derivative with various reagents [].
Condensation reactions: The carbonyl group at position 4 can participate in condensation reactions with amines, hydrazines, and other nucleophiles, leading to the formation of various heterocyclic systems [, , ].
Inhibition of enzymes: This is a common mechanism for many drugs, and substituted pyrimidin-4(3H)-ones have shown inhibitory activity against various enzymes like tyrosine kinase, thymidylate synthase, and dihydrofolate reductase [, ]. These enzymes play crucial roles in cell growth and proliferation, making them attractive targets for anticancer drug development.
Interaction with receptors: Some substituted pyrimidin-4(3H)-ones have been shown to interact with specific receptors in the body, modulating their activity. For instance, a series of pyrido[4,5-d]pyrimidin-4(1H)-one derivatives were designed as selective inhibitors of epidermal growth factor receptor (EGFR) mutants, potentially offering therapeutic benefits for cancer treatment [].
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 19039-02-2
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4